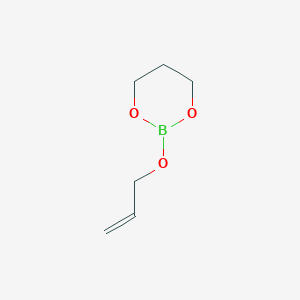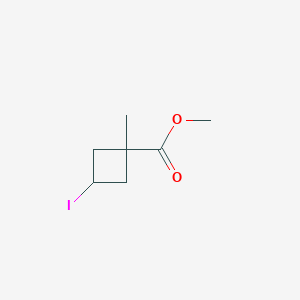
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester is an organic compound that belongs to the class of cyclobutanecarboxylic acid derivatives. This compound is characterized by the presence of an iodine atom attached to the cyclobutane ring, a methyl group, and a carboxylic acid ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester typically involves the iodination of a cyclobutanecarboxylic acid derivative. One common method is the reaction of 1-methylcyclobutanecarboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired iodinated product.
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-Iodo-1-methylcyclobutanemethanol.
Oxidation: Formation of 3-Iodo-1-methylcyclobutanecarboxylic acid.
Scientific Research Applications
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester depends on the specific application and the target molecule. In general, the iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring and the substituents.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methylcyclobutanecarboxylic acid methyl ester
- 3-Chloro-1-methylcyclobutanecarboxylic acid methyl ester
- 3-Fluoro-1-methylcyclobutanecarboxylic acid methyl ester
Uniqueness
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.
Properties
Molecular Formula |
C7H11IO2 |
|---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
methyl 3-iodo-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11IO2/c1-7(6(9)10-2)3-5(8)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
LFEPGLGAMPKNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



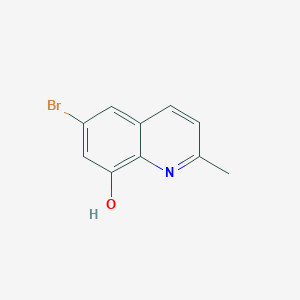
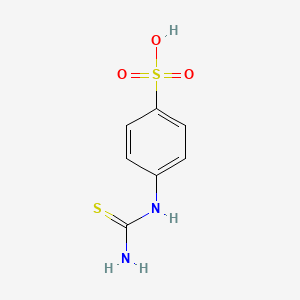

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
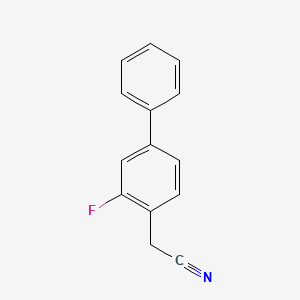
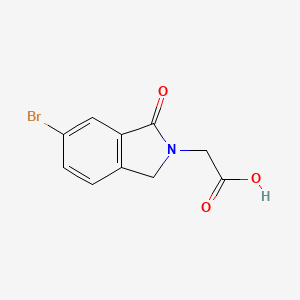
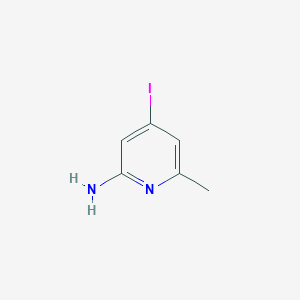
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

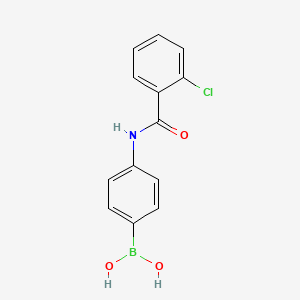
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

